molecular formula C24H34N4O4S B13738990 2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide CAS No. 32794-95-9

2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide

Cat. No.: B13738990
CAS No.: 32794-95-9
M. Wt: 474.6 g/mol
InChI Key: TVVKGOWTAKXFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonyl group, which is known for its role in enhancing the solubility and stability of molecules, making it a valuable component in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the butylamino group: This step involves the reaction of butylamine with an appropriate acylating agent to form the butylamino intermediate.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an aromatic compound.

    Coupling reactions: The final step involves coupling the intermediates through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The sulfonyl group enhances its binding affinity and specificity, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(butylamino)methyl]-4,6-dichlorophenoxy}acetamide
  • 1-{4-[2-(Butylamino)-2-methylpropyl]phenyl}ethanone hydrochloride

Uniqueness

Compared to similar compounds, 2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide stands out due to its unique combination of functional groups, which confer enhanced solubility, stability, and biological activity. The presence of both butylamino and sulfonyl groups allows for versatile chemical modifications and a broad range of applications.

Properties

CAS No.

32794-95-9

Molecular Formula

C24H34N4O4S

Molecular Weight

474.6 g/mol

IUPAC Name

2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide

InChI

InChI=1S/C24H34N4O4S/c1-3-5-15-25-17-23(29)27-19-7-11-21(12-8-19)33(31,32)22-13-9-20(10-14-22)28-24(30)18-26-16-6-4-2/h7-14,25-26H,3-6,15-18H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

TVVKGOWTAKXFKO-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CNCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.